molecular formula C12H14ClN3O2 B12774086 N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride CAS No. 85475-43-0

N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride

Katalognummer: B12774086
CAS-Nummer: 85475-43-0
Molekulargewicht: 267.71 g/mol
InChI-Schlüssel: BOXUBMCBMGVWTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride typically involves multi-step organic reactions. Common starting materials might include isoquinoline derivatives, which undergo various chemical transformations such as oxidation, reduction, and substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other isoquinoline derivatives with varying functional groups. Examples could be:

  • Isoquinoline-1-carboxamide
  • N-Hydroxyisoquinoline-1-carboxamide

Uniqueness

N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a subject of interest for researchers aiming to develop new therapeutic agents or materials.

Eigenschaften

CAS-Nummer

85475-43-0

Molekularformel

C12H14ClN3O2

Molekulargewicht

267.71 g/mol

IUPAC-Name

N'-hydroxy-2-(1-oxoisoquinolin-2-yl)propanimidamide;hydrochloride

InChI

InChI=1S/C12H13N3O2.ClH/c1-8(11(13)14-17)15-7-6-9-4-2-3-5-10(9)12(15)16;/h2-8,17H,1H3,(H2,13,14);1H

InChI-Schlüssel

BOXUBMCBMGVWTQ-UHFFFAOYSA-N

Isomerische SMILES

CC(/C(=N/O)/N)N1C=CC2=CC=CC=C2C1=O.Cl

Kanonische SMILES

CC(C(=NO)N)N1C=CC2=CC=CC=C2C1=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.